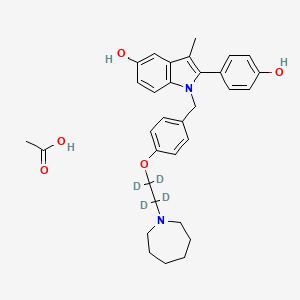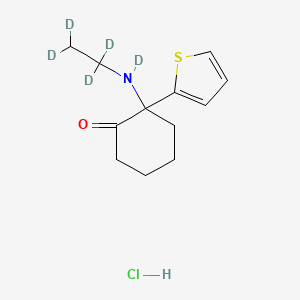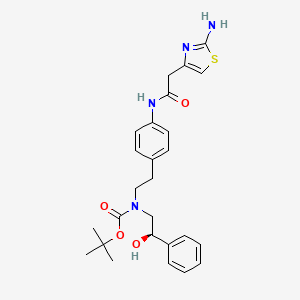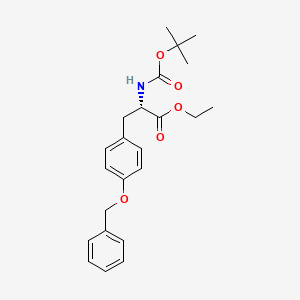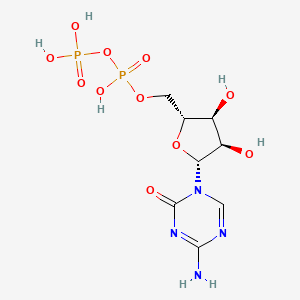
5-Azacytidine 5'-Diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azacytidine 5’-Diphosphate is a pyrimidine nucleoside analog that has been extensively studied for its potential therapeutic applications, particularly in the treatment of myelodysplastic syndromes and acute myeloid leukemia . This compound is a derivative of 5-Azacytidine, which is known for its ability to incorporate into RNA and DNA, disrupting their normal functions and inhibiting protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azacytidine 5’-Diphosphate typically involves the phosphorylation of 5-Azacytidine. The process begins with the conversion of 5-Azacytidine to its monophosphate form using uridine-cytidine kinase. This is followed by further phosphorylation to the diphosphate form by pyrimidine monophosphate and diphosphate kinases .
Industrial Production Methods: Industrial production of 5-Azacytidine 5’-Diphosphate involves large-scale chemical phosphorylation processes. These methods ensure the production of highly pure 5-Azacytidine with minimal degradation products, suitable for prolonged intravenous infusions .
Chemical Reactions Analysis
Types of Reactions: 5-Azacytidine 5’-Diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like ammonia or amines.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-Azacytidine 5’-Diphosphate .
Scientific Research Applications
5-Azacytidine 5’-Diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a chemical probe to study nucleic acid metabolism and epigenetic modifications.
Biology: The compound is employed in research on RNA and DNA synthesis and function.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 5-Azacytidine 5’-Diphosphate involves two primary pathways:
Incorporation into RNA and DNA: The compound is incorporated into RNA and DNA, disrupting their normal functions and inhibiting protein synthesis.
Inhibition of DNA Methyltransferase: 5-Azacytidine 5’-Diphosphate inhibits DNA methyltransferase, leading to hypomethylation of DNA and reactivation of silenced genes.
Comparison with Similar Compounds
5-Aza-2’-Deoxycytidine (Decitabine): Another pyrimidine nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Cytidine: A naturally occurring nucleoside that serves as a building block for RNA.
Uniqueness: 5-Azacytidine 5’-Diphosphate is unique due to its dual mechanism of action, involving both incorporation into nucleic acids and inhibition of DNA methyltransferase. This dual action makes it particularly effective in the treatment of certain cancers .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O11P2/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(22-6)1-21-25(19,20)23-24(16,17)18/h2-6,13-14H,1H2,(H,19,20)(H2,9,11,15)(H2,16,17,18)/t3-,4-,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKDGRDHJHINET-KVTDHHQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2226-73-5 |
Source


|
| Record name | 4-Amino-1-[5-O-[hydroxy(phosphonooxy)phosphinyl]-β-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2226-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


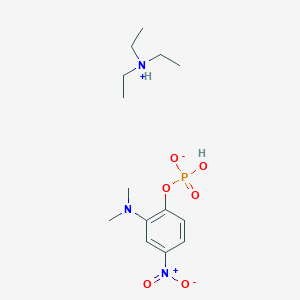

![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1147023.png)
![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)
